An In-depth Technical Guide to (S)-3-Amino-3-(thiophen-2-yl)propanoic Acid
An In-depth Technical Guide to (S)-3-Amino-3-(thiophen-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-3-(thiophen-2-yl)propanoic acid is a chiral, non-proteinogenic β-amino acid containing a thiophene moiety. This class of compounds is of significant interest in medicinal chemistry and drug development due to the unique structural and electronic properties conferred by the thiophene ring, as well as the conformational constraints imposed by the β-amino acid backbone. Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a β-amino acid structure can enhance metabolic stability and modulate pharmacokinetic profiles of peptide-based drugs. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid.
Chemical Properties
A thorough review of available data provides the following chemical properties for (S)-3-Amino-3-(thiophen-2-yl)propanoic acid. It is important to note that experimental data for this specific enantiomer is limited, and some properties are predicted or inferred from related compounds.
| Property | Value | Source |
| IUPAC Name | (3S)-3-Amino-3-(thiophen-2-yl)propanoic acid | PubChem |
| CAS Number | 73495-10-0 ((R)-isomer) | LookChem[5] |
| Molecular Formula | C₇H₉NO₂S | PubChem[6] |
| Molecular Weight | 171.22 g/mol | PubChem[6] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Note: The CAS number provided is for the (R)-isomer. Typically, the same CAS number is assigned to the racemic mixture, and specific enantiomers may or may not have unique identifiers. Further verification is recommended.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include a multiplet for the proton on the chiral carbon (α-proton to the amino group), multiplets for the diastereotopic protons of the adjacent methylene group, and distinct signals for the three protons on the thiophene ring.
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¹³C NMR: Resonances are expected for the carbonyl carbon, the chiral carbon bearing the amino group, the methylene carbon, and the four distinct carbons of the thiophene ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
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N-H stretching of the primary amine.
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O-H stretching of the carboxylic acid, likely broad due to hydrogen bonding.
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C=O stretching of the carboxylic acid.
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C-H stretching of the thiophene ring and the aliphatic backbone.
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C=C and C-S stretching vibrations characteristic of the thiophene ring.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid was not found in the reviewed literature, a general and adaptable one-pot synthesis for 3-amino-3-arylpropionic acids has been described.[7][8] This method, known as the Rodionov reaction, can likely be adapted for the synthesis of the target compound.
General Synthesis of 3-Amino-3-arylpropanoic Acids (Rodionov Reaction)
This protocol involves the condensation of an aldehyde, malonic acid, and ammonia (often generated in situ from ammonium acetate).
Workflow for the Proposed Synthesis:
Methodology:
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Reaction Setup: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde and malonic acid in a suitable solvent, such as ethanol or glacial acetic acid.
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Addition of Ammonia Source: Add ammonium acetate to the mixture. Ammonium acetate serves as the source of ammonia for the reaction.
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Reaction Conditions: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
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Workup and Isolation: After completion, cool the reaction mixture and isolate the crude product. This may involve precipitation by adjusting the pH or solvent evaporation followed by purification techniques like recrystallization to obtain the racemic product.
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Chiral Resolution: The resulting racemic mixture of 3-amino-3-(thiophen-2-yl)propanoic acid would then require resolution to isolate the desired (S)-enantiomer. This can be achieved through various methods, such as fractional crystallization with a chiral resolving agent or by enzymatic resolution.
Biological Activity and Signaling Pathways
Specific biological studies on (S)-3-Amino-3-(thiophen-2-yl)propanoic acid are not extensively documented. However, the structural motifs present in the molecule suggest potential interactions with biological systems.
Thiophene Moiety
The thiophene ring is a well-known pharmacophore present in numerous FDA-approved drugs.[4] Thiophene-containing compounds have been reported to exhibit a broad spectrum of pharmacological activities, including:
β-Amino Acid Moiety
β-Amino acids are known to interact with various biological targets, most notably γ-aminobutyric acid (GABA) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. As an analogue of GABA, it is plausible that (S)-3-Amino-3-(thiophen-2-yl)propanoic acid could modulate GABA receptor activity.
Potential GABA Receptor Signaling Pathway:
This hypothetical pathway illustrates how the compound, acting as a GABA agonist or modulator, could bind to the GABA receptor, leading to the opening of the associated chloride ion channel. The resulting influx of chloride ions would cause hyperpolarization of the neuronal membrane, leading to an inhibitory effect on neuronal firing.
Conclusion
(S)-3-Amino-3-(thiophen-2-yl)propanoic acid is a compound with significant potential in the field of medicinal chemistry. While there is a need for more extensive experimental data to fully characterize its chemical and biological properties, its structural features suggest it could serve as a valuable building block for the development of novel therapeutics. Further research into its synthesis, characterization, and pharmacological evaluation is warranted to explore its full potential. The methodologies and potential biological pathways outlined in this guide provide a solid foundation for future investigations by researchers and drug development professionals.
References
- 1. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. (S)-3-Amino-3-(thiophen-2-yl)propanoic acid | C7H9NO2S | CID 86716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. impactfactor.org [impactfactor.org]






